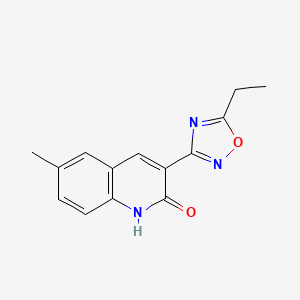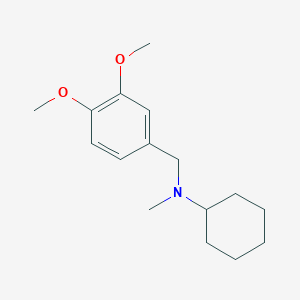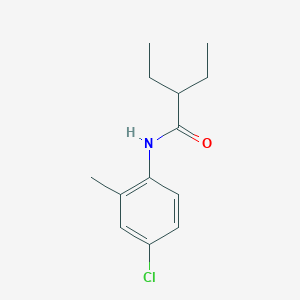
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea, also known as MTU, is a synthetic compound that has been extensively studied due to its potential applications in the fields of medicine and agriculture. MTU is a thiazolylurea derivative that has been shown to exhibit a wide range of biological activities, including antifungal, herbicidal, and anti-tumor properties. In
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea is still not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea may inhibit the growth of fungi by targeting the cell wall synthesis pathway. In addition, N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea inhibits the growth of various fungal species by targeting the cell wall synthesis pathway. N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has herbicidal activity against various weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea in lab experiments is that it exhibits a wide range of biological activities, making it a potential candidate for use in various fields, including medicine and agriculture. However, one of the limitations of using N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective antifungal and anti-tumor drugs. Another direction is to explore its potential applications in agriculture, particularly as a herbicide. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea.
Synthesemethoden
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea can be synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-aminothiazole in the presence of a base, such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has also been shown to have herbicidal activity against various weeds, making it a potential candidate for use in agriculture.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)13-10(15)14-11-12-6-7-17-11/h2-7H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKTGHUIKKPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)


methanone](/img/structure/B5879711.png)


![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)